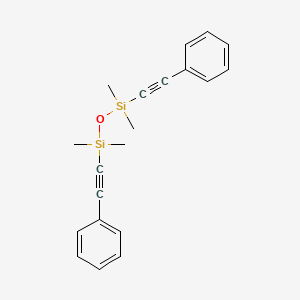
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the phenylethynyl groups
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted disiloxanes with different functional groups
Aplicaciones Científicas De Investigación
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as silicone polymers and resins.
Organic Synthesis: Acts as a reagent in various organic reactions, including hydrosilylation and dehydrogenative silylation.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for other organosilicon compounds .
Mecanismo De Acción
The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: Similar structure but with methyl groups instead of phenylethynyl groups.
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-: Contains pentafluorophenyl groups instead of phenylethynyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the phenylethynyl groups and is used as a reducing agent and hydrosilylation reagent.
Uniqueness
The phenylethynyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
172228-59-0 |
|---|---|
Fórmula molecular |
C20H22OSi2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3 |
Clave InChI |
JDWXOKUPUSHCPB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















